2-(3,5-Dichlorophenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGUMUFTRBXVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
The preparation of 2-(3,5-Dichlorophenyl)pyridine can be achieved through various synthetic routes, often involving cross-coupling reactions. A common and effective method is the Suzuki coupling reaction, which involves the reaction of a pyridine (B92270) boronic acid or ester with an aryl halide, or vice versa, in the presence of a palladium catalyst. For instance, the coupling of 2-bromopyridine (B144113) with 3,5-dichlorophenylboronic acid provides a direct route to the target compound.
Another synthetic approach involves the reaction of 3,5-dichlorobenzaldehyde (B167965) with other reagents. For example, one synthesis involves the reaction of 3,5-dichlorobenzaldehyde with 2,2,5-trimethyl-3(2H)-furanone in the presence of sodium hydroxide (B78521) to yield 5-[2-(3,5-Dichlorophenyl)ethenyl]-2,2-dimethyl-3(2H)-furanone. prepchem.com While not directly yielding the target compound, this demonstrates the utility of the dichlorophenyl starting material in building more complex heterocyclic systems.
The characterization of this compound relies on standard spectroscopic techniques.
| Spectroscopic Data for this compound | |
| Technique | Observed Signals |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.70 (d, J = 3.9 Hz, 1H), 7.89 (d, J = 1.9 Hz, 2H), 7.78 (td, J = 7.7, 1.8 Hz, 1H), 7.42 (t, J = 1.9 Hz, 1H), 7.29 (m, 1H) rsc.org |
| ¹³C NMR | No data available in the search results. |
| Mass Spectrometry (HRMS) | No data available in the search results. |
Structural Analysis
In a related compound, 5-(2,3-Dichlorophenyl)-2-fluoropyridine, the dihedral angle between the dichlorobenzene and 2-fluoropyridine (B1216828) rings is 47.73 (3)°. nih.gov The crystal structure of a more complex derivative, bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II), reveals that the ligand containing the 2-(3,5-dichlorophenyl)pyridine moiety coordinates to the iron(II) ion through the nitrogen atoms of the pyrazole, pyridine (B92270), and triazole groups. researchgate.netiucr.org This demonstrates the ability of the pyridine nitrogen in such scaffolds to participate in metal coordination.
Reactivity and Chemical Properties
The reactivity of 2-(3,5-Dichlorophenyl)pyridine is influenced by the electronic properties of both the pyridine (B92270) and the dichlorophenyl rings. The pyridine nitrogen is basic and can be protonated or act as a nucleophile. The dichlorophenyl ring, being electron-deficient due to the two chlorine atoms, is susceptible to nucleophilic aromatic substitution under certain conditions.
The chlorine substituents on the phenyl ring enhance the electrophilicity of the molecule compared to unsubstituted or methyl-substituted analogs. This increased electrophilicity makes the acetyl chloride derivative, 2-(3,5-dichlorophenyl)acetyl chloride, a more potent acylating agent in nucleophilic acyl substitution reactions.
Applications in Advanced Research
Role in Medicinal Chemistry
Derivatives of this compound have shown significant promise as inhibitors of various enzymes and proteins implicated in disease. For example, molecules incorporating this scaffold have been identified as potent and selective inhibitors of the protein tyrosine phosphatase SHP2, which is a target in cancer therapy. nih.gov Specifically, (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol was found to be a highly selective SHP2 inhibitor. nih.gov
Furthermore, (3,5-dichlorophenyl)pyridine-based molecules have been characterized as inhibitors of furin, a proprotein convertase that is a target for broad-spectrum antiviral therapeutics. researchgate.netscienceopen.comnih.gov These inhibitors were found to induce a significant conformational change in the active site of furin, leading to potent inhibition. researchgate.netscienceopen.com
| Compound | Target | Biological Activity | Reference |
| (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol | SHP2 | Potent and selective inhibitor | nih.gov |
| (3,5-dichlorophenyl)pyridine derivatives | Furin | Potent inhibitors with antiviral potential | researchgate.netscienceopen.comnih.gov |
Elucidation of Electronic Structures and Reactivity Profiles
Applications in Materials Science and Catalysis
The ability of the pyridine (B92270) nitrogen to coordinate with metal ions makes this compound and its derivatives interesting ligands for the development of novel catalysts and functional materials. solubilityofthings.com While specific applications of the parent compound in this area are not extensively documented in the provided search results, the general class of arylpyridines is known to be useful in this context. For instance, related pyridine derivatives have been used in the synthesis of metal-organic frameworks (MOFs) with catalytic applications. nih.govrsc.org The electronic properties imparted by the dichlorophenyl group could be exploited to tune the catalytic activity or photophysical properties of such materials. solubilityofthings.com
Conclusion
2-(3,5-Dichlorophenyl)pyridine is a versatile heterocyclic compound with significant potential in advanced chemical research. Its synthesis, structural features, and reactivity have been the subject of considerable study, leading to the discovery of derivatives with important biological activities. The unique electronic properties conferred by the dichlorophenyl substituent make this scaffold particularly attractive for the design of enzyme inhibitors and potentially for the development of novel materials. As research in heterocyclic chemistry continues to evolve, this compound and its analogues are likely to remain a focal point for the discovery of new molecules with valuable applications in medicine and technology.
Q & A
Q. What are the optimal synthetic routes for 2-(3,5-Dichlorophenyl)pyridine, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via Suzuki-Miyaura coupling, where a pyridine boronic acid reacts with 1,3,5-trichlorobenzene under palladium catalysis. Alternatively, nucleophilic aromatic substitution on 3,5-dichlorophenyl halides with pyridine derivatives may be employed .
- Optimization : Key parameters include:
- Catalyst Selection : Use Pd(PPh₃)₄ for coupling reactions, as it minimizes side-product formation.
- Solvent System : A mix of THF and water (4:1) enhances solubility and reaction efficiency.
- Temperature Control : Maintain 80–90°C to balance reaction rate and decomposition risks.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 234.9854 for C₁₁H₆Cl₂N) to confirm molecular formula .
- Infrared (IR) : Peaks at 1580 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-Cl stretch) validate functional groups .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?
Methodological Answer:
- Data Validation :
- Reproducibility : Replicate synthesis and characterization using standardized protocols (e.g., IUPAC guidelines).
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities and confirms bond angles/distances .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to distinguish melting points from degradation events .
- Solubility Studies : Use Hansen solubility parameters to select solvents (e.g., DMSO for polar aprotic conditions) and quantify solubility via UV-Vis spectroscopy .
Q. What strategies are recommended for evaluating the biological activity of this compound derivatives in pharmacological studies?
Methodological Answer:
- In Vitro Screening :
- Mechanistic Studies :
Q. How can computational methods aid in predicting the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Model solvent effects and ligand-receptor binding kinetics to refine reaction pathways .
Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood with ≥100 ft/min airflow to mitigate inhalation risks .
- Spill Management : Neutralize spills with activated charcoal, then dispose as hazardous waste (EPA code D003 for chlorinated organics) .
- Storage : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent photodegradation and hydrolysis .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
